molecular formula C14H12N2S B13226288 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

Cat. No.: B13226288
M. Wt: 240.33 g/mol
InChI Key: HMYCJMGYQIYYCK-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group and a 1H-pyrrol-2-yl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methylbenzaldehyde, 2-aminopyrrole, and elemental sulfur in the presence of a base such as potassium carbonate can lead to the formation of the desired thiazole compound. The reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated thiazoles or thiazole derivatives with various substituents.

Scientific Research Applications

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole: Similar structure but lacks the methyl group on the phenyl ring.

    4-(4-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.

    4-(4-Methylphenyl)-2-(1H-imidazol-2-yl)-1,3-thiazole: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is unique due to the presence of both a 4-methylphenyl group and a 1H-pyrrol-2-yl group attached to the thiazole ring. This specific combination of substituents imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. The methyl group on the phenyl ring can also affect the compound’s lipophilicity and overall pharmacokinetic profile, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

InChI

InChI=1S/C14H12N2S/c1-10-4-6-11(7-5-10)13-9-17-14(16-13)12-3-2-8-15-12/h2-9,15H,1H3

InChI Key

HMYCJMGYQIYYCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CN3

Origin of Product

United States

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